REACTION_CXSMILES
|
O[CH:2]([C:4]1([O:13]C)[C:8]([O:9][CH3:10])=[CH:7][CH:6]([O:11][CH3:12])[O:5]1)[CH3:3].C(O)=O.O>CO>[CH3:10][O:9][C:8]1[C:4](=[O:13])[CH:2]([CH3:3])[O:5][CH:6]([O:11][CH3:12])[CH:7]=1
|
Name
|
2(1-hydroxy ethyl)-2,3,5-trimethoxy-2,5-dihydrofuran
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Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
OC(C)C1(OC(C=C1OC)OC)OC
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
Concentration of the chloroform layer yielded a brown oil which
|
Type
|
WAIT
|
Details
|
solidified overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexane-ether
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(C(OC(C1)OC)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |